![molecular formula C15H18N2O5 B5372287 1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone](/img/structure/B5372287.png)
1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone
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Overview
Description
1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone, also known as HMI-1, is a small molecule that has been studied extensively due to its potential therapeutic applications. HMI-1 has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Mechanism of Action
The exact mechanism of action of 1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone is not fully understood, but it is thought to work by inhibiting the activity of the protein PIM1 kinase. PIM1 kinase is overexpressed in many types of cancer, and its inhibition by this compound may lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the proliferation of endothelial cells, which may make it useful for the treatment of angiogenesis-related diseases. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which may make it useful for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone in lab experiments is that it is a small molecule, which makes it easier to synthesize and manipulate than larger molecules. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on 1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone. One area of interest is the development of this compound derivatives that may have improved anti-cancer properties. Another area of interest is the study of the effects of this compound on other diseases, such as Alzheimer's disease and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments to study its effects.
Synthesis Methods
1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone can be synthesized using a multi-step process that involves the reaction of 2-(3,4,5-trimethoxyphenyl)acetonitrile with methyl iodide, followed by the addition of imidazole and subsequent reduction with sodium borohydride. The final product is purified using column chromatography.
Scientific Research Applications
1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone has been the subject of numerous studies due to its potential anti-cancer properties. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)imidazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-8-13(9(2)18)16-15(17(8)19)10-6-11(20-3)14(22-5)12(7-10)21-4/h6-7,19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMCESOFPPALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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